Perhexiline

Description

Propriétés

IUPAC Name |

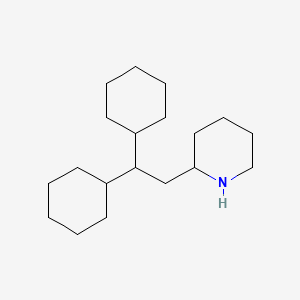

2-(2,2-dicyclohexylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXKNKQEMFBLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023439 | |

| Record name | Perhexiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perhexiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-05 g/L | |

| Record name | Perhexiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perhexiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

39648-47-0, 6621-47-2, 39648-48-1 | |

| Record name | (-)-Perhexiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Perhexiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perhexiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhexiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERHEXILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perhexiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Underpinnings of Perhexiline-Induced Hepatotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perhexiline, a drug historically used for angina, has a well-documented association with hepatotoxicity, limiting its clinical application. This guide delves into the intricate molecular mechanisms responsible for this compound-induced liver injury. The core of its toxicity lies in a multi-pronged assault on hepatocyte function, primarily targeting mitochondria and the endoplasmic reticulum (ER), leading to cellular stress, apoptosis, and steatosis. A significant contributing factor to individual susceptibility is the genetic polymorphism of the cytochrome P450 enzyme, CYP2D6, which is responsible for this compound metabolism. Individuals with a poor metabolizer phenotype are at a substantially higher risk of developing toxicity due to elevated plasma concentrations of the drug.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experimental findings, and detailed methodologies for the assays used to elucidate these toxicological mechanisms.

Core Mechanisms of this compound Hepatotoxicity

This compound's hepatotoxic effects are not attributed to a single molecular event but rather a cascade of interconnected cellular dysfunctions. The primary initiating events are the inhibition of crucial mitochondrial enzymes and the induction of ER stress.

Mitochondrial Dysfunction

Mitochondria are central to this compound's toxic effects. The drug disrupts mitochondrial function through several mechanisms:

-

Inhibition of Carnitine Palmitoyltransferase (CPT) 1 and 2: this compound is a known inhibitor of CPT1 and CPT2, enzymes essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][4][5][6][7] This inhibition leads to impaired fatty acid metabolism, a key therapeutic effect in the heart but a significant contributor to hepatotoxicity. The accumulation of fatty acids in the cytoplasm promotes steatosis (fatty liver) and can lead to lipotoxicity.[8][9]

-

Impairment of the Electron Transport Chain (ETC): Studies have shown that this compound directly inhibits complexes of the mitochondrial respiratory chain.[4] Specifically, it has been demonstrated to strongly inhibit Complex IV and Complex V, and moderately inhibit Complex II and Complex II+III.[4] This disruption of the ETC leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), inducing oxidative stress.[10]

-

Induction of Apoptosis: The mitochondrial dysfunction triggered by this compound activates the intrinsic pathway of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and altered expression of Bcl-2 family proteins, with a decrease in pro-survival proteins like Bcl-2 and Mcl-1 and an increase in pro-apoptotic proteins like Bad.[4] this compound treatment also leads to a significant increase in the activity of caspase-3 and -7, key executioner caspases in apoptosis.[4]

Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce ER stress in hepatic cells.[11][12] This is a condition where the ER's capacity to fold and process proteins is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. Key indicators of this compound-induced ER stress include:

-

Upregulation of ER Stress Markers: Increased mRNA and protein levels of hallmark ER stress proteins such as ATF6, IRE1α, PERK, ATF4, and CHOP are observed upon this compound exposure.[11]

-

Splicing of XBP1 mRNA: A characteristic event of the IRE1α pathway activation, the splicing of XBP1 mRNA, is also detected.[11][12]

-

Impaired Protein Secretion: Functional deficits in the ER are demonstrated by impaired protein secretion from the cell.[11][12]

Activation of Stress-Activated Signaling Pathways

The cellular stress induced by mitochondrial dysfunction and ER stress converges on the activation of mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 and c-Jun N-terminal kinase (JNK) pathways.[11][12] These pathways are generally pro-apoptotic and their activation contributes to this compound-induced cell death.[11] Inhibition of the p38 pathway has been shown to attenuate the toxic effects of this compound.[11][12]

Genetic Predisposition: The Role of CYP2D6

A critical factor determining an individual's susceptibility to this compound hepatotoxicity is their genetic makeup, specifically polymorphisms in the CYP2D6 gene.[13][14] CYP2D6 is the primary enzyme responsible for the hydroxylation and subsequent clearance of this compound from the body.[15][16]

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): These individuals have two non-functional CYP2D6 alleles, leading to a significantly reduced capacity to metabolize this compound.[3]

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Normal Metabolizers (NMs): Have two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 alleles.

Poor metabolizers are at a much higher risk of accumulating toxic levels of this compound in their plasma, even at standard therapeutic doses, leading to an increased likelihood of developing hepatotoxicity and neurotoxicity.[1][2] The prevalence of the CYP2D6 poor metabolizer phenotype varies among different ethnic populations.[3][17] Therapeutic drug monitoring and CYP2D6 genotyping are therefore crucial for the safe administration of this compound.[2] Studies have shown that CYP2D6-mediated metabolism is a detoxification pathway, as overexpression of CYP2D6 in HepG2 cells protects against this compound-induced cytotoxicity.[15]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies investigating this compound-induced hepatotoxicity.

Table 1: this compound-induced Cytotoxicity in Hepatic Cell Lines

| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Endpoint | Result | Reference |

| Primary Human Hepatocytes | 20 | 4 | LDH Release | 39.6% increase | [16] |

| Primary Human Hepatocytes | 25 | 4 | LDH Release | 47.3% increase | [16] |

| HepG2 | 25 | 4 | LDH Release | 55% increase | [16] |

| HepG2 | 10 | 6 | LDH Release | 42% increase | [18] |

| HepG2 | ≥ 6.25 | 24 | Cellular ATP | Significant reduction | [18] |

| HepaRG | 5-25 | 4 | Cellular ATP | Concentration-dependent reduction | [18] |

| Primary Human Hepatocytes | 5-25 | 4 | Cellular ATP | Concentration-dependent reduction | [18] |

Table 2: Inhibition of Carnitine Palmitoyltransferase (CPT) by this compound

| Enzyme | Tissue Source | IC50 (µM) | Reference |

| CPT1 | Rat Cardiac Mitochondria | 77 | [5] |

| CPT1 | Rat Hepatic Mitochondria | 148 | [5] |

| CPT2 | Not Specified | 79 | [5] |

Table 3: this compound-induced Apoptosis Markers

| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Marker | Result | Reference |

| HepG2 | 20 | 2 | Caspase 3/7 Activity | Significant increase | [4] |

| HepG2 | 20 | 4 | Caspase 3/7 Activity | Significant increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Protocol:

-

Seed hepatic cells (e.g., HepG2, HepaRG, or primary human hepatocytes) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 4, 6, or 24 hours).

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for a specified time.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer.

-

Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.

Cellular ATP Measurement

This assay quantifies the amount of ATP in viable cells, which is an indicator of metabolic activity and cell health.

Protocol (using a luminescent assay kit, e.g., ATPlite):

-

Plate cells in a 96-well plate and treat with this compound as described for the LDH assay.

-

Allow the plate and reagents to equilibrate to room temperature.

-

Add the mammalian cell lysis solution to each well and shake the plate for approximately 5 minutes to lyse the cells and stabilize the ATP.[4]

-

Add the substrate solution (containing luciferase and D-luciferin) to each well and shake for another 5 minutes.[4]

-

Dark-adapt the plate for about 10 minutes to reduce background luminescence.[4]

-

Measure the luminescence using a luminometer.

-

The amount of ATP is proportional to the luminescent signal.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol (using a luminescent assay kit, e.g., Caspase-Glo® 3/7):

-

Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.[11][14][15] This reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence) and a thermostable luciferase.[11][14][15]

-

Mix the contents by gentle shaking. The reagent lyses the cells and allows the caspases to cleave the substrate, releasing aminoluciferin.

-

Incubate at room temperature for 30 minutes to 3 hours to allow the luminescent signal to stabilize.[15]

-

Measure the luminescence with a luminometer. The signal is proportional to the caspase-3/7 activity.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria as aggregates with red fluorescence. In apoptotic cells with a collapsed ΔΨm, JC-1 remains in the cytoplasm as monomers with green fluorescence.

Protocol:

-

Culture cells in a suitable format (e.g., 96-well black plate, 6-well plate, or on coverslips) and treat with this compound.

-

Prepare the JC-1 staining solution by diluting the JC-1 reagent in the cell culture medium.[10][19]

-

Remove the treatment medium and add the JC-1 staining solution to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[10][19][20]

-

Wash the cells with an appropriate buffer (e.g., PBS).

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

-

For quantitative analysis, measure the fluorescence intensity of both the red J-aggregates (excitation ~540 nm, emission ~590 nm) and the green JC-1 monomers (excitation ~485 nm, emission ~530 nm).[19] A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Glucose-Galactose Assay for Mitochondrial Dysfunction

This assay assesses a compound's potential to cause mitochondrial toxicity by comparing its cytotoxicity in cells grown in media containing either glucose or galactose as the primary carbohydrate source. Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation for ATP production and are therefore more sensitive to mitochondrial toxicants.

Protocol:

-

Culture cells (e.g., HepG2) in two separate sets of plates, one with standard high-glucose medium and the other with a medium where glucose is replaced by galactose.[21][22]

-

Treat the cells in both media with a range of this compound concentrations.

-

After the desired incubation period (e.g., 24 hours), assess cell viability using an appropriate method, such as an ATP assay or MTT assay.[21]

-

Compare the IC50 values (the concentration of the drug that causes 50% inhibition of cell viability) between the glucose and galactose conditions. A significantly lower IC50 in the galactose medium indicates that the compound's toxicity is primarily mediated through mitochondrial dysfunction.

Measurement of Mitochondrial Respiratory Complex Activities

This involves spectrophotometric or high-resolution respirometry methods to measure the activity of individual complexes of the electron transport chain.

Protocol (Spectrophotometric):

-

Isolate mitochondria from treated and untreated cells or tissues.

-

For each complex, mix a specific amount of mitochondrial protein with a reaction buffer containing specific substrates and electron acceptors/donors.

-

Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.[12]

-

Complex II-III (succinate:cytochrome c oxidoreductase): Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.[12]

-

Complex IV (cytochrome c oxidase): Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.[12]

-

Calculate the specific activity of each complex and compare between treated and control samples.

Assessment of Phospholipidosis

This can be assessed using fluorescently labeled phospholipids (B1166683) that accumulate in the lysosomes of affected cells.

Protocol (using a fluorescent probe like LipidTox):

-

Seed cells (e.g., HepG2) in a suitable plate for fluorescence imaging or plate reader analysis.

-

Treat the cells with this compound and a fluorescently labeled phospholipid probe simultaneously.[9][23][24]

-

Incubate for a sufficient period (e.g., 72 hours) to allow for phospholipid accumulation.[23]

-

Fix the cells if necessary.

-

Analyze the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a fluorescent plate reader.[9][23][24] An increase in fluorescence intensity indicates the induction of phospholipidosis.

CYP2D6 Genotyping

This involves molecular biology techniques to identify specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.

Protocol (General approach using TaqMan assays):

-

Extract genomic DNA from a patient's blood or saliva sample.

-

Perform real-time PCR using specific TaqMan SNP genotyping assays for the CYP2D6 alleles of interest.[5] These assays use fluorescently labeled probes to differentiate between different alleles.

-

Use TaqMan CNV assays to determine the number of CYP2D6 gene copies.[5]

-

Analyze the results to determine the patient's diplotype (the combination of two alleles).

-

Based on the diplotype, assign a CYP2D6 activity score and determine the metabolizer phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer).[25]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound-induced hepatotoxicity.

Caption: Signaling pathway of this compound-induced hepatotoxicity.

References

- 1. Methodology for clinical genotyping of CYP2D6 and CYP2C19 [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pufei.com [pufei.com]

- 5. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 101.200.202.226 [101.200.202.226]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 12. Measurement of mitochondrial respiratory complex activities [bio-protocol.org]

- 13. 4.4. Caspase-3/7 Activity Assay [bio-protocol.org]

- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.ca]

- 15. promega.com [promega.com]

- 16. A mechanism of this compound’s cytotoxicity in hepatic cells involves endoplasmic reticulum stress and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 23. accellerate.me [accellerate.me]

- 24. researchgate.net [researchgate.net]

- 25. How to Integrate CYP2D6 Phenoconversion into Clinical Pharmacogenetics: A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Perhexiline Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a prophylactic antianginal agent, has a well-established efficacy in treating severe angina pectoris.[1][2] However, its clinical application has been hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, leading to potential hepatotoxicity and peripheral neuropathy.[3] this compound is a chiral molecule, administered as a racemic mixture of its (+)- and (-)-enantiomers.[4][5] These enantiomers exhibit distinct pharmacological profiles, particularly in their metabolism and pharmacokinetic properties, which are crucial for understanding the drug's efficacy and toxicity. This guide provides a comprehensive overview of the stereoselective pharmacology of this compound enantiomers, focusing on their pharmacokinetics, pharmacodynamics, and the underlying metabolic pathways.

Pharmacokinetics: A Tale of Two Enantiomers

The pharmacokinetic profiles of this compound enantiomers are characterized by significant stereoselectivity, primarily driven by their differential metabolism by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[4][6] This results in varied plasma concentrations and clearance rates between the two enantiomers, which are further influenced by an individual's CYP2D6 metabolizer status.

Metabolism and Elimination

The primary route of this compound metabolism is hydroxylation, leading to the formation of cis- and trans-monohydroxythis compound metabolites.[7] The formation of the major metabolite, cis-monohydroxythis compound, is catalyzed by CYP2D6 and is the main elimination pathway for the drug.[7][8]

-

Stereoselective Hydroxylation: The (-)-enantiomer of this compound is more rapidly metabolized than the (+)-enantiomer.[4][9] This is due to the stereoselective hydroxylation of the (-)-enantiomer to cis-monohydroxythis compound.[9] Consequently, the plasma concentration of the cis-metabolite is significantly higher after administration of the (-)-enantiomer compared to the (+)-enantiomer.[10]

-

Impact of CYP2D6 Phenotype: The enantioselective pharmacokinetics of this compound are profoundly influenced by the patient's CYP2D6 genotype.[6][11] Individuals can be classified as poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), or ultrarapid metabolizers (UM) of CYP2D6 substrates.

-

In Extensive Metabolizers (EMs) , the apparent oral clearance of (-)-perhexiline is significantly higher than that of (+)-perhexiline.[6][12] This is primarily due to the efficient CYP2D6-mediated metabolism of the (-)-enantiomer.[6]

-

In Poor Metabolizers (PMs) , who have deficient CYP2D6 activity, the clearance of both enantiomers is markedly reduced.[11] However, enantioselective pharmacokinetics are still observed, with a higher apparent oral clearance for (-)-perhexiline compared to (+)-perhexiline.[6] The mechanism for this enantioselectivity in PMs is not fully understood but may involve other metabolic pathways or enantioselective biliary or intestinal excretion.[6]

-

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound enantiomers based on CYP2D6 metabolizer status.

| Parameter | (+)-Perhexiline | (-)-Perhexiline | CYP2D6 Phenotype | Reference |

| Apparent Oral Clearance (CL/F) | 184.1 L/day (median) | 272.0 L/day (median) | Extensive/Intermediate | [11] |

| 10.6 L/day (median) | 24.2 L/day (median) | Poor | [11] | |

| Peak Plasma Concentration (Cmax) | Higher | Lower | Not specified | [9] |

| Area Under the Curve (AUC) | Greater | Lower | Not specified | [9] |

Pharmacodynamics: Mechanism of Action

This compound's primary mechanism of action as an antianginal agent is the inhibition of mitochondrial carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2).[1][4] These enzymes are critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13] By inhibiting CPT-1 and CPT-2, this compound shifts myocardial metabolism from fatty acid utilization to glucose oxidation.[3] This metabolic switch increases ATP production per unit of oxygen consumed, thereby enhancing myocardial efficiency, particularly during ischemia.[1]

While the direct stereoselective inhibitory effects of this compound enantiomers on CPT-1 and CPT-2 have not been extensively detailed in the provided search results, the overall effect of the racemic mixture has been characterized.

Quantitative Inhibition Data

| Enzyme | Inhibitor | IC50 | Ki | Inhibition Type | Reference |

| Cardiac CPT-1 | This compound (racemate) | 77 µmol/L | Greater sensitivity than hepatic CPT-1 | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine | [13] |

| Hepatic CPT-1 | This compound (racemate) | 148 µmol/L | - | Competitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine | [13] |

Experimental Protocols

Determination of this compound Enantiomers in Plasma and Urine

Method: Enantioselective high-performance liquid chromatography (HPLC).[6][12]

Protocol Outline:

-

Sample Preparation:

-

Collect blood samples and separate plasma.

-

Collect urine samples.

-

Store samples at -40°C until analysis.

-

-

Extraction:

-

Perform liquid-liquid extraction of this compound and its metabolites from plasma and urine samples.

-

-

Chromatographic Separation:

-

Utilize an HPLC system equipped with a chiral stationary phase column capable of resolving the (+) and (-) enantiomers of this compound and its hydroxylated metabolites.

-

-

Detection:

-

Employ a suitable detector, such as a UV detector, to quantify the separated enantiomers.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the pure enantiomers to determine the concentrations in the biological samples.

-

In Vitro Metabolism Studies using Human Liver Microsomes

Method: Incubation of this compound enantiomers with human liver microsomes.

Protocol Outline:

-

Preparation of Microsomes:

-

Obtain human liver microsomes from a reputable source.

-

-

Incubation:

-

Incubate each this compound enantiomer separately with human liver microsomes in the presence of an NADPH-generating system.

-

Include control incubations without the NADPH-generating system to account for non-enzymatic degradation.

-

-

Reaction Termination:

-

Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Analysis:

-

Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the parent drug and the formation of metabolites.

-

-

Data Analysis:

-

Determine the kinetic parameters of metabolism (e.g., Km and Vmax) for each enantiomer.

-

Visualizations

This compound Metabolic Pathway

Caption: Stereoselective metabolism of this compound enantiomers by CYP2D6.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for the pharmacokinetic analysis of this compound enantiomers.

Conclusion and Future Directions

The pharmacological profile of this compound is intrinsically linked to the stereoselective disposition of its enantiomers. The more rapid metabolism of (-)-perhexiline by CYP2D6 leads to significant differences in the pharmacokinetic profiles of the two enantiomers, which has direct implications for both the therapeutic efficacy and the potential for adverse effects of the racemic drug. Understanding these differences is paramount for optimizing this compound therapy.

Future research should focus on:

-

Elucidating the specific inhibitory potency of each enantiomer on CPT-1 and CPT-2 to determine if there is a stereoselective pharmacodynamic effect.

-

Investigating the mechanisms responsible for the enantioselective pharmacokinetics in CYP2D6 poor metabolizers.

-

Conducting clinical studies to evaluate the therapeutic and safety profiles of the individual enantiomers, which could lead to the development of an enantiopure formulation with an improved therapeutic index.

By continuing to unravel the complexities of this compound enantiomer pharmacology, the clinical utility of this potent antianginal agent can be enhanced, ultimately benefiting patients with refractory angina.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Enantioselectivity in the tissue distribution of this compound contributes to different effects on hepatic histology and peripheral neural function in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steady-state pharmacokinetics of the enantiomers of this compound in CYP2D6 poor and extensive metabolizers administered Rac-perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the antianginal agent this compound: relationship between metabolic ratio and steady-state dose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical inhibition of CYP2D6-catalysed metabolism by the antianginal agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Effect of CYP2D6 metabolizer status on the disposition of the (+) and (-) enantiomers of this compound in patients with myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Perhexiline: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental validation, and future directions of perhexiline as a repurposed anti-cancer agent.

Introduction

This compound, a drug historically used for the treatment of angina, is gaining significant attention for its potential as an anti-cancer therapeutic.[1][2] This resurgence of interest is driven by a growing understanding of cancer metabolism and the crucial role of fatty acid oxidation (FAO) in tumor growth and survival.[1][3] this compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2), key enzymes in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3] By disrupting this process, this compound induces a metabolic shift in cancer cells, leading to reduced proliferation, apoptosis, and autophagy.[1][4] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Quantitative Data: In Vitro Efficacy of this compound

Numerous studies have demonstrated the cytotoxic effects of this compound across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. These values are typically in the low micromolar range, which is comparable to the maximum therapeutic plasma concentration of this compound (around 2 µmol/L).[1]

| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |

| Breast Cancer | Multiple cell lines | 2 - 6 | [1][5] |

| Cervical Cancer | HeLa | 3 - 22 | [1][5] |

| Colon Cancer | Multiple cell lines | ~4 | [1] |

| HT29, HCT116, etc. | ~4 | [6] | |

| Glioblastoma | Patient-derived cell lines | Potent cytotoxicity | [7] |

| Gastrointestinal Cancer | Multiple cell lines | Not specified | [5] |

| Leukemia | Chronic Lymphocytic Leukemia (CLL) cells | Not specified (induces massive apoptosis at 5 µM) | [8] |

| Lung Cancer | Multiple cell lines | 3 - 22 | [1][5] |

| Pancreatic Cancer | Patient-derived organoids | Potent inhibitor of organoid growth | [9][10] |

Note: The racemic mixture of this compound and its individual enantiomers ((+)-P and (-)-P) have shown comparable IC50 values in colorectal cancer cell lines.[6]

Mechanisms of Action: Signaling Pathways and Cellular Effects

This compound exerts its anti-cancer effects through a multi-faceted approach, targeting key metabolic and signaling pathways within cancer cells. These can be broadly categorized into CPT-dependent and CPT-independent mechanisms.

CPT-Dependent Mechanisms

The primary and most well-understood mechanism of this compound's action is the inhibition of CPT1 and CPT2.[1][3] This blockade of fatty acid oxidation leads to a cascade of downstream effects:

-

Energy Stress and AMPK Activation: The inhibition of FAO leads to a decrease in the production of ATP and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3][4] Activated AMPK, in turn, inhibits cell proliferation by suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][3][4]

-

Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[5][8][11] This is mediated by an increase in reactive oxygen species (ROS), which compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of caspases.[1][3][4]

-

Induction of Autophagy: this compound can induce autophagy, a cellular process of self-digestion, in cancer cells.[1] The activation of AMPK and inhibition of mTORC1 are key triggers for autophagy.[1][3] In some contexts, this can be a pro-death mechanism, while in others, it may promote survival.

CPT-Independent Mechanisms

Emerging evidence suggests that this compound may also exert anti-cancer effects through mechanisms independent of CPT inhibition.[1]

-

PI3K/Akt/mTOR Pathway Inhibition: Several studies have demonstrated that this compound can suppress the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1]

-

FYN Kinase Inhibition in Glioblastoma: In glioblastoma models, the anti-tumor activity of this compound was found to be independent of FAO inhibition and was instead mediated by the inhibition of the FYN kinase.[7]

Combination Therapies

This compound has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential to enhance treatment efficacy and overcome drug resistance.[1][5]

-

With Oxaliplatin (B1677828): In gastrointestinal cancer models, the combination of this compound and oxaliplatin significantly inhibited tumor growth.[5][12]

-

With Gemcitabine (B846): In pancreatic ductal adenocarcinoma (PDAC) xenografts, the combination of this compound and gemcitabine induced complete tumor regression.[13][14]

-

With Lapatinib (B449): this compound enhanced the inhibitory effects of lapatinib on HER3 signaling in breast cancer cell lines.[5]

-

With Cisplatin (B142131): The combination of this compound and cisplatin markedly reduced the growth of an epithelial ovarian cancer cell line xenograft.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the anti-cancer properties of this compound.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of this compound on cancer cell proliferation and viability.

-

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

Crystal Violet Assay: Cells are stained with crystal violet, and the absorbance is measured to quantify the number of viable cells.[15]

-

MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Trypan Blue Exclusion Assay: Dead cells with compromised membranes take up the trypan blue dye and are counted using a hemocytometer or automated cell counter.[7]

-

-

Data Analysis: IC50 values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

-

Apoptosis Assays

-

Objective: To determine if this compound induces programmed cell death (apoptosis).

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Cells are treated with this compound and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes).

-

Cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.[7]

-

-

Caspase Activity Assays:

-

In Vivo Animal Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Xenograft Models: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[7][13]

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage) and/or a combination therapy.[7][8][11]

-

Tumor Measurement: Tumor volume is measured regularly using calipers or through imaging techniques.[7]

-

Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for histological changes, protein expression, and other biomarkers. Survival of the animals is also a key endpoint.

-

Future Directions and Considerations

The repurposing of this compound as an anti-cancer agent holds considerable promise. However, several aspects require further investigation:

-

Clinical Trials: Rigorous clinical trials are needed to establish the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with existing treatments.

-

Biomarker Development: Identifying biomarkers that predict which patients are most likely to respond to this compound treatment is crucial for personalized medicine. The expression levels of CPT1 and CPT2 could be potential predictive biomarkers.[5]

-

Toxicity Management: this compound is known to have potential side effects, including hepatotoxicity and peripheral neuropathy. Careful patient monitoring and dose optimization will be essential in a clinical setting.[1][16]

-

Further Mechanistic Studies: A deeper understanding of the CPT-independent mechanisms of this compound's action could lead to the development of novel, more targeted anti-cancer drugs.

References

- 1. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. biocompare.com [biocompare.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Combining the antianginal drug this compound with chemotherapy induces complete pancreatic cancer regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Perhexiline as a Modulator of Myocardial Substrate Utilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a piperidine (B6355638) derivative originally developed as a prophylactic anti-anginal agent in the 1970s, has experienced a resurgence in clinical interest.[1] Initially, its use was curtailed by concerns over hepatotoxicity and peripheral neuropathy.[1][2] However, a deeper understanding of its pharmacokinetics and mechanism of action has allowed for its safe and effective reintroduction.[1] This guide provides an in-depth examination of this compound's role as a potent modulator of myocardial energy metabolism, its clinical applications in refractory angina and chronic heart failure, and the critical methodologies for its study and therapeutic use.

The primary therapeutic benefit of this compound stems from its ability to shift the heart's energy substrate preference from fatty acids to glucose.[3][4] In a healthy heart, fatty acid β-oxidation is the primary source of adenosine (B11128) triphosphate (ATP). However, under ischemic conditions, this process becomes less efficient, consuming more oxygen for each unit of ATP produced compared to glucose oxidation.[4][5] By inhibiting fatty acid metabolism, this compound enhances myocardial efficiency, an "oxygen-sparing" effect that is highly beneficial in energy-starved cardiac states.[1][4]

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase

This compound's principal mechanism is the potent inhibition of carnitine palmitoyltransferase (CPT), a mitochondrial enzyme system essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][3] The CPT system consists of two main enzymes:

-

CPT-1: Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This compound acts as a competitive inhibitor of CPT-1 with respect to palmitoyl-CoA.[6]

-

CPT-2: Located on the inner mitochondrial membrane, it converts acylcarnitines back to acyl-CoAs within the matrix. This compound also inhibits CPT-2, though to a lesser extent than CPT-1.[3][7]

By inhibiting CPT-1 and CPT-2, this compound effectively reduces the entry of fatty acids into the mitochondria, forcing a metabolic switch towards the oxidation of carbohydrates like glucose and lactate (B86563).[3][8] This shift is often referred to as a "metabolic switch" or an activation of the "Randle cycle" in reverse.[9] The increased reliance on glucose oxidation generates more ATP per molecule of oxygen consumed, thereby improving the heart's metabolic efficiency.[4][10] This is particularly crucial in conditions of myocardial ischemia where oxygen supply is limited.[4]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding this compound's inhibitory activity, clinical efficacy, and pharmacokinetic parameters.

Table 1: this compound's Inhibitory Activity on Carnitine Palmitoyltransferase (CPT)

| Enzyme Target | Species/Tissue | IC50 Value | Notes |

| CPT-1 | Rat Cardiac Mitochondria | 77 µM | Competitive inhibition with respect to palmitoyl-CoA.[6][7] |

| CPT-1 | Rat Hepatic Mitochondria | 148 µM | Demonstrates greater sensitivity of the cardiac enzyme.[6][7] |

| CPT-2 | Rat Cardiac Mitochondria | 79 µM | -[7] |

Table 2: Summary of Clinical Efficacy in Chronic Heart Failure (CHF) and Angina

| Indication | Study Parameter | Baseline Value | Post-Perhexiline Value | Percentage Change/Improvement | Reference |

| CHF | Peak Exercise V̇O₂max | 16.1 ± 0.6 mL·kg⁻¹·min⁻¹ | 18.8 ± 1.1 mL·kg⁻¹·min⁻¹ | 17% increase | [11] |

| CHF | Left Ventricular Ejection Fraction (LVEF) | 24 ± 1% | 34 ± 2% | 42% increase | [11] |

| CHF | Quality of Life (Minnesota Score) | 45 ± 5 | 34 ± 5 | 24% reduction (improvement) | [11] |

| CHF | Myocardial PCr/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | 30% increase | [12] |

| Refractory Angina | Exercise Duration | - | - | 54.9% increase vs. pretreatment | [13] |

| Refractory Angina | Work Performed | - | - | 29.7% increase vs. pretreatment | [13] |

| Ischemic LV Dysfunction | Peak Systolic Velocity (LAD territory) | - | - | 21% increase during stress | [14] |

| Ischemic LV Dysfunction | Peak Systolic Velocity (Circumflex territory) | - | - | 15% increase during stress | [14] |

Table 3: Pharmacokinetic and Therapeutic Monitoring Parameters

| Parameter | Value/Range | Notes | Reference |

| Therapeutic Plasma Concentration | 0.15 - 0.60 mg/L (150 - 600 ng/mL) | Essential for efficacy and to avoid toxicity.[15][16] | |

| Primary Metabolism Route | Hepatic hydroxylation via Cytochrome P450 2D6 (CYP2D6) | Subject to genetic polymorphism, leading to "poor," "extensive," and "ultrafast" metabolizers.[1][16] | |

| Half-life | Variable and non-linear (2-30 days) | Due to saturable metabolism.[3] | |

| Toxicity Risk | Increased at plasma concentrations >0.6 mg/L | Associated with hepatotoxicity and peripheral neuropathy.[17] | |

| Typical Clearance (Extensive Metabolizers) | 21.8 L/h | -[18] | |

| Typical Clearance (Poor Metabolizers) | 2.06 L/h | Approximately 10% of the rate of normal metabolizers.[16][18] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in this compound's action is crucial for a comprehensive understanding.

Caption: this compound's inhibition of CPT-1 and CPT-2 blocks fatty acid entry into mitochondria.

Caption: Workflow for measuring this compound's effect on mitochondrial fatty acid oxidation.

Caption: Clinical workflow for this compound therapy with therapeutic drug monitoring.

Experimental Protocols

Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol outlines a method for assessing the inhibitory effect of this compound on fatty acid oxidation (FAO) by measuring oxygen consumption in isolated cardiac mitochondria.

1. Mitochondrial Isolation:

-

Excise hearts from euthanized animals (e.g., Sprague-Dawley rats) and immediately place them in ice-cold isolation buffer (e.g., containing sucrose, Tris/MOPS, and EGTA/Tris).

-

Mince the tissue and homogenize gently using a Teflon pestle in a glass homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 500-800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[19]

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.[19]

-

Resuspend the final mitochondrial pellet in a minimal volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).[19]

2. Respirometry Assay:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph or Agilent Seahorse XF Analyzer).

-

Prepare a respiration buffer (e.g., containing mannitol, KCl, KH₂PO₄, MgCl₂, HEPES, and EGTA).

-

Prepare the substrate solution for fatty acid oxidation. A common combination is palmitoyl-CoA (e.g., 22 µM) plus L-carnitine (e.g., 1 mM) and malate (B86768) (e.g., 2 mM). Malate is required to replenish TCA cycle intermediates.[20]

-

Add the isolated mitochondria (e.g., 0.05-0.25 mg/mL protein) to the respiration chamber equilibrated at a set temperature (e.g., 30-37°C).

-

After establishing a baseline oxygen consumption rate, add the fatty acid substrate mix to initiate FAO-driven respiration.

-

Inject this compound at various concentrations (or a vehicle control) and record the subsequent change in oxygen consumption rate (OCR).

-

The inhibitory effect of this compound can be quantified by comparing the OCR before and after its addition. An IC50 value can be determined by testing a range of concentrations.

Protocol 2: Assessment of Myocardial Glucose Uptake In Vivo

Positron Emission Tomography (PET) with the glucose analog ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) is the clinical standard for non-invasively assessing myocardial glucose metabolism.[21][22]

1. Patient Preparation:

-

To maximize myocardial glucose uptake and ensure consistent imaging results, substrate availability must be controlled. This is typically achieved by performing a glucose load (oral or IV) prior to the scan.[21]

-

Patients are required to fast for at least 6 hours to lower circulating free fatty acids, which compete with glucose for myocardial uptake.[21]

2. Image Acquisition:

-

Administer a weight-based dose of ¹⁸F-FDG intravenously.

-

Allow for an uptake period of approximately 45-60 minutes, during which the ¹⁸F-FDG is transported into cardiomyocytes and trapped after phosphorylation.[23]

-

Acquire PET images of the heart. Often, PET scans are co-registered with CT or MRI scans for anatomical localization.[22]

3. Data Analysis:

-

The uptake of ¹⁸F-FDG in different myocardial segments is quantified. This can be done semi-quantitatively using the Standardized Uptake Value (SUV).[22]

-

For more rigorous quantification, the myocardial metabolic rate of glucose (MRGlu) can be calculated using kinetic modeling (e.g., the Patlak model), which requires dynamic PET scanning and an arterial input function.[22][24]

-

The effect of this compound on glucose uptake would be assessed by comparing ¹⁸F-FDG PET results before and after a course of treatment. An increase in ¹⁸F-FDG uptake would indicate a successful shift towards glucose utilization.

Clinical Application and Therapeutic Considerations

This compound is primarily used for patients with severe, refractory angina pectoris or symptomatic chronic heart failure who have not responded to other treatments.[3][5]

Therapeutic Drug Monitoring (TDM): A Mandatory Requirement The safe use of this compound is critically dependent on TDM.[1][25] This is due to two main factors:

-

Narrow Therapeutic Index: The window between effective plasma concentrations (0.15-0.6 mg/L) and toxic levels (>0.6 mg/L) is small.[16][17]

-

Pharmacogenetic Variability: this compound is metabolized by the CYP2D6 enzyme, which exhibits significant genetic polymorphism.[1] Individuals can be poor, intermediate, extensive, or ultrarapid metabolizers, leading to wide inter-individual variability in drug clearance.[16][17] Poor metabolizers are at a high risk of drug accumulation and toxicity if given standard doses.[1]

TDM allows for dose individualization to maintain plasma concentrations within the therapeutic range, thereby maximizing efficacy and virtually eliminating the risk of serious adverse effects.[1][15]

Toxicity and Side Effects When plasma concentrations exceed the therapeutic range, this compound can cause:

-

Hepatotoxicity: Ranging from elevated liver enzymes to, rarely, cirrhosis and hepatitis.[2][26]

-

Peripheral Neuropathy: A sensory-motor neuropathy that can be debilitating.[2][17]

-

Other Side Effects: Nausea, dizziness, hypoglycemia (especially in diabetic patients), and QT interval prolongation.[3][26]

Regular monitoring of liver function tests and neurological status, in addition to plasma drug levels, is essential for all patients on long-term therapy.[26][27] With careful TDM, these toxicities are largely preventable.[15]

Conclusion

This compound stands out as a unique cardiovascular therapeutic agent that directly targets myocardial metabolism. By inhibiting carnitine palmitoyltransferase, it forces a shift from oxygen-intensive fatty acid oxidation to more efficient glucose utilization. This metabolic modulation improves cardiac energetics, leading to significant clinical benefits in patients with chronic heart failure and refractory angina. The historical challenges of this compound-associated toxicity have been overcome through a modern understanding of its pharmacogenetics and the mandatory implementation of therapeutic drug monitoring. This approach allows for the safe and effective use of an old drug, offering new hope for patients with advanced cardiac disease. Future research may further expand its application to other cardiac conditions characterized by energy starvation, such as hypertrophic cardiomyopathy and aortic stenosis.[1][15]

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the side effects of this compound Maleate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 5. Use of this compound in CHF and Refractory Angina: Old Drug, New Hope - Page 4 [medscape.com]

- 6. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Therapy in Patients with Type 2 Diabetes: Incremental Insulin Resistance despite Potentiation of Nitric Oxide Signaling | MDPI [mdpi.com]

- 10. The effect of this compound on myocardial protection during coronary artery surgery: a two-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapy of angina pectoris with low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Can this compound Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medsafe.govt.nz [medsafe.govt.nz]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 19. agilent.com [agilent.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Methodology governing the assessment of myocardial glucose metabolism by positron emission tomography and fluorine 18-labeled fluorodeoxyglucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. re.public.polimi.it [re.public.polimi.it]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

- 24. A Methodology to Measure Glucose Metabolism by Quantitative Analysis of PET Images (2024) | Patrizia Vizza [scispace.com]

- 25. Concentration-time profile for this compound and hydroxythis compound in patients at steady state - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mims.com [mims.com]

- 27. This compound maleate - Australian Prescriber [australianprescriber.tg.org.au]

Perhexiline's Impact on Mitochondrial Respiration in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline is a metabolic modulator that has demonstrated significant anti-anginal and cardioprotective effects. Its primary mechanism of action involves a fundamental shift in myocardial energy substrate utilization, directly impacting mitochondrial respiration. This technical guide provides an in-depth analysis of this compound's effects on cardiomyocytes, focusing on its inhibition of fatty acid oxidation and the subsequent enhancement of glucose and lactate (B86563) metabolism. This document details the underlying biochemical pathways, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for researchers investigating metabolic modulation in the heart.

Core Mechanism of Action: A Substrate Switch

The heart is a metabolically flexible organ, capable of utilizing various substrates to meet its high energy demands. Under normal physiological conditions, fatty acid β-oxidation (FAO) is the primary source of adenosine (B11128) triphosphate (ATP), accounting for up to 70% of the heart's energy production. However, in ischemic conditions, the reliance on FAO can be detrimental as it consumes more oxygen per unit of ATP produced compared to glucose oxidation.

This compound's therapeutic efficacy stems from its ability to induce a shift from FAO to more oxygen-efficient carbohydrate metabolism[1][2]. This is achieved through the potent inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2) [3][4][5][6][7]. These enzymes are crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their oxidation[1][6].

By inhibiting CPT-1 and CPT-2, this compound effectively reduces the intramitochondrial pool of fatty acids available for β-oxidation. This alleviates the substrate-level inhibition that fatty acid metabolites typically exert on glucose oxidation pathways. Consequently, cardiomyocytes increase their uptake and oxidation of glucose and lactate[3][8]. This metabolic reprogramming leads to a more favorable myocardial oxygen consumption (MVO2) to work ratio, enhancing cardiac efficiency, particularly under oxygen-limited conditions[1][9].

Signaling Pathway Diagram

Caption: this compound's inhibition of CPT-1/2 and metabolic shift.

Quantitative Data Summary

The effects of this compound have been quantified in various experimental models, from isolated enzymes to clinical trials in patients with chronic heart failure (CHF).

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Species/Tissue | IC50 Value | Inhibition Kinetics | Reference |

| CPT-1 | Rat Cardiac Mitochondria | 77 µM | Competitive (vs. Palmitoyl-CoA) | [10][11] |

| CPT-1 | Rat Hepatic Mitochondria | 148 µM | Competitive (vs. Palmitoyl-CoA) | [10][11] |

| CPT-2 | Rat Cardiac Mitochondria | 79 µM | - | [10] |

Table 2: Effects on Cardiomyocyte Metabolism and Function

| Parameter | Model | This compound Concentration | Observed Effect | Reference |

| Palmitate Oxidation | Isolated Rat Cardiomyocytes | 2-10 µM (48h pre-exposure) | 15% to 35% inhibition | [12][13] |

| Cardiac Work | Isolated Working Rat Heart | 2 µM (24h pretreatment) | 29% increase | [13] |

| Cardiac Efficiency | Isolated Working Rat Heart | 2 µM (24h pretreatment) | 30% increase | [13] |

| Substrate Utilization | Isolated Working Rat Heart | Not specified | Increased lactate utilization, reduced fatty acid oxidation | [8] |

Table 3: Clinical Outcomes in Chronic Heart Failure (CHF) Patients

| Parameter | Study Population | Treatment | Result | Reference |

| Peak Exercise Oxygen Consumption (V̇O2max) | CHF Patients | This compound (100 mg BID) | Increase from 16.1 to 18.8 mL·kg⁻¹·min⁻¹ | [3][14] |

| Left Ventricular Ejection Fraction (LVEF) | CHF Patients | This compound (100 mg BID) | Increase from 24% to 34% | [3][14] |

| Myocardial Phosphocreatine/ATP Ratio | Non-ischemic CHF Patients | This compound (200 mg for 1 month) | 30% increase (from 1.16 to 1.51) | [15][16] |

Detailed Experimental Protocols

Investigating the impact of this compound on cardiomyocyte mitochondrial respiration requires precise and controlled experimental setups. Below are detailed methodologies for key experiments.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from standard enzymatic digestion methods.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2

-

Collagenase Type II

-

Protease Type XIV

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Calcium chloride (CaCl2)

Procedure:

-

Anesthetize the subject animal (e.g., adult rat) and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with calcium-free KH buffer for 5 minutes to wash out blood.

-

Switch to perfusion with KH buffer containing Collagenase II and Protease XIV for 15-20 minutes.

-

Once the heart is digested (flaccid), transfer the ventricles to a dish containing KH buffer with BSA.

-

Gently mince the tissue and triturate with a pipette to release individual cardiomyocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the myocytes to settle by gravity.

-

Gradually reintroduce calcium by resuspending the cell pellet in KH buffer with increasing concentrations of CaCl2 (e.g., 0.125, 0.25, 0.5, 1.0 mM).

-

The final preparation should yield a high percentage of rod-shaped, calcium-tolerant cardiomyocytes.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol utilizes high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to assess fatty acid-driven respiration.

Materials:

-

High-resolution respirometer

-

Isolated cardiomyocytes

-

Respiration medium (e.g., MiR05)

-

Substrates: Palmitoyl-L-carnitine, Malate, ADP

-

Inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

-

This compound stock solution

Procedure (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):

-

Calibrate the oxygen sensors in the respirometer.

-

Add 2 mL of respiration medium to each chamber and allow it to equilibrate.

-

Add a known number of isolated cardiomyocytes to each chamber.

-

After a baseline period, add this compound (or vehicle control) to the experimental chamber and incubate.

-

Initiate fatty acid oxidation by adding Palmitoyl-L-carnitine and Malate. This measures LEAK respiration (state 4).

-

Add ADP to stimulate ATP synthesis, measuring OXPHOS capacity (state 3).

-

Add Oligomycin to inhibit ATP synthase, revealing the true non-phosphorylating LEAK respiration.

-

Titrate FCCP (a protonophore) in small steps to uncouple respiration and determine the maximum capacity of the Electron Transport System (ETS).

-

Finally, add Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption.

-

Analyze the resulting oxygen consumption rates to determine this compound's effect on FAO-supported OXPHOS and ETS capacity.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on OCR.

Conclusion and Implications

This compound's ability to inhibit CPT-1 and CPT-2 in cardiomyocytes offers a powerful therapeutic strategy for conditions characterized by myocardial ischemia and energetic impairment, such as chronic angina and heart failure. By forcing a shift from oxygen-intensive fatty acid oxidation to more efficient glucose and lactate utilization, this compound improves the overall energy economics of the heart. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to further explore the therapeutic potential of metabolic modulators in cardiovascular disease. Future research may focus on elucidating the long-term proteomic and metabolomic remodeling induced by this compound and identifying novel compounds with similar or superior mechanisms of action.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of myocardial substrate use as a therapy for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Effects of this compound-induced fuel switch on the cardiac proteome and metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Direct evidence that this compound modifies myocardial substrate utilization from fatty acids to lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of an antianginal drug, this compound, on myocardial oxygen consumption in anesthetized open-chest dogs compared with verapamil and glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by this compound and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Dissociation between metabolic and efficiency effects of this compound in normoxic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic modulation with this compound in chronic heart failure: a randomized, controlled trial of short-term use of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improvement in cardiac energetics by this compound in heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]